molecular formula C10H20O3 B028146 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol CAS No. 62014-81-7

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

Cat. No. B028146
CAS RN: 62014-81-7
M. Wt: 188.26 g/mol
InChI Key: KANCZQSRUGHECB-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol is a chemical compound with significant research interest in various fields of chemistry, including organic synthesis and molecular structure analysis. Its unique structure has implications in different chemical reactions and properties.

Synthesis Analysis

  • The synthesis of compounds related to 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol often involves complex reactions, such as the RhI-catalyzed formation of diastereoisomers from related compounds (Sakai et al., 1991).

Molecular Structure Analysis

  • X-ray diffraction analysis has been used to determine the molecular and crystal structures of derivatives of 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol, revealing details like orthorhombic crystals and cyclohexanone ring conformation (Kutulya et al., 2008).

Chemical Reactions and Properties

  • Studies on related compounds have shown various chemical reactions, like cycloadditions leading to stereoselective entries into bicyclic structures and novel thermal migrations (Singh et al., 2008).

Physical Properties Analysis

  • The physical properties of related compounds, including mesomorphic behavior, have been explored to understand the influence of molecular structure on physical characteristics (Percec & Kawasumi, 1993).

Chemical Properties Analysis

  • Research on compounds with similar structures has delved into the chemical properties, such as hydroxyl-directed synthesis and the role of various catalysts in forming fused dihydrofurans (Phukon et al., 2023).

Scientific Research Applications

  • Antioxidant and Cytoprotective Properties : This compound, identified as a bioactive molecule from Decalepis hamiltonii roots, exhibits potent antioxidant and cytoprotective properties. These properties can potentially benefit human health and prevent diseases involving oxidative stress (Srivastava, Rao, & Shivanandappa, 2012).

  • Pharmacokinetics in Anaplastic Lymphoma Kinase Inhibitors : The compound's hydrolysis-mediated clearance significantly impacts the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors. Stable analogs of this compound show reduced potency but increased stability in mouse plasma (Teffera et al., 2013).

  • Cleavage and Isomerization in Chemical Reactions : In a study, a dinuclear Zn(II) complex was shown to promote the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates by a common cyclic phosphate intermediate, leading to isomeric products (Tsang et al., 2009).

  • Synthesis of Cyclic Carbonates and Carbonyl Products : PdCl2PN catalyzes the alkoxycarbonylation of diols to synthesize new alkoxycarbonyl complexes, which can be converted into cyclic carbonates or other valuable carbonyl products (Giannoccaro et al., 2006).

  • Formation of Acyclic Nitroazole Nucleosides : This compound has potential applications in the synthesis of acyclic nitroazole nucleosides and their incorporation into oligonucleotides, which is relevant for nucleic acid therapeutics (Walczak, Wamberg, & Pedersen, 2004).

  • Synthesis of Thermoplastic Polyester-Urethane Elastomers : Modified amino acid-derived diols, potentially including this compound, are used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers. These materials have improved properties for various applications (Brannigan, Walder, & Dove, 2017).

  • Synthesis of Natural Products : The compound has been used in the synthesis and study of natural products, offering insights into new rearrangements for 1,4-dicarbonyl synthesis (Valente et al., 2009).

  • Catalytic Transfer Hydrogenation in Bio-Oil Processing : In the field of bio-oil processing, the compound plays a role in the catalytic transfer hydrogenation for stabilization of bio-oil oxygenates (Kannapu et al., 2015).

properties

IUPAC Name

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANCZQSRUGHECB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974063
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

CAS RN

58506-22-2, 103665-38-9
Record name 1,2-Cyclohexanediol, 4-(1-hydroxy-1-methylethyl)-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058506222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

134 - 135 °C
Record name (1R,2R,4S)-p-Menthane-1,2,8-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039893
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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